molecular formula C18H25NO3 B2422008 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 95602-14-5

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2422008
CAS No.: 95602-14-5
M. Wt: 303.402
InChI Key: PUJSHSWJAXGSTB-UHFFFAOYSA-N
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Description

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is a complex organic compound that features a cyclohexenone core substituted with a dimethoxyphenyl ethylamine group

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2)11-14(10-15(20)12-18)19-8-7-13-5-6-16(21-3)17(9-13)22-4/h5-6,9-10,19H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSHSWJAXGSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenylacetic acid and 5,5-dimethylcyclohex-2-en-1-one.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is converted to its corresponding amine through a reductive amination process.

    Coupling Reaction: The resulting amine is then coupled with 5,5-dimethylcyclohex-2-en-1-one under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the cyclohexenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a pharmacological agent.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.

    5,5-Dimethylcyclohex-2-en-1-one: The core structure shared with the target compound, used in various synthetic applications.

Uniqueness

3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₃₁N₁O₂
  • Molecular Weight : 273.44 g/mol
  • CAS Number : 16024-52-5

The compound features a cyclohexenone core substituted with a dimethoxyphenyl ethylamine moiety, which is pivotal for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptor Modulation : Potential interactions with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation utilized zebrafish and mice models to assess the toxicity and efficacy of related compounds. The findings suggested that doses below a certain threshold did not exhibit significant adverse effects while showing potential for tumor inhibition .

Neuroprotective Effects

The compound's structural analogs have been studied for neuroprotective properties, suggesting that it may mitigate neurodegenerative processes through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Studies

  • Zebrafish Model Study :
    • Objective : To evaluate developmental toxicity.
    • Method : Zebrafish embryos were exposed to varying concentrations (10–150 µg/mL).
    • Results : No significant abnormalities were noted at lower concentrations; however, higher doses led to decreased survival rates and developmental issues .
  • Mice Model Study :
    • Objective : To assess hematological and biochemical parameters post-administration.
    • Method : Mice were administered the compound over several weeks.
    • Results : Low doses resulted in normal physiological responses, while higher doses caused observable biochemical changes indicative of toxicity .

Data Tables

Biological ActivityModel OrganismConcentration RangeObserved Effects
Developmental ToxicityZebrafish10–150 µg/mLDecreased hatching rate at >75 µg/mL
Hematological AnalysisMiceLow vs. High DosesNormal at low doses; abnormalities at high doses

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